molecular formula C15H17NO3 B139406 4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile CAS No. 137464-95-0

4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile

Cat. No.: B139406
CAS No.: 137464-95-0
M. Wt: 259.3 g/mol
InChI Key: YADTXWFCSNVQPN-UHFFFAOYSA-N
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Description

4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core substituted with a hydroxyl group at the 8-position and a benzonitrile moiety at the para position of the aromatic ring. This structure confers unique physicochemical properties, including polarity from the nitrile group and hydrogen-bonding capacity from the hydroxyl group.

Properties

IUPAC Name

4-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c16-11-12-1-3-13(4-2-12)14(17)5-7-15(8-6-14)18-9-10-19-15/h1-4,17H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADTXWFCSNVQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C3=CC=C(C=C3)C#N)O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567100
Record name 4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137464-95-0
Record name 4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 2,5-Dioxo-1,4-cyclohexanedicarboxylic Acid Dimethyl Ester

A widely adopted method involves the cyclocondensation of 2,5-dioxo-1,4-cyclohexanedicarboxylic acid dimethyl ester with ethylene glycol under acidic conditions. This reaction forms the spirocyclic dioxolane ring through ketalization.

Reaction Conditions:

  • Catalyst: Ionic liquids such as 1-butyl-3-methylimidazolium hydrogen sulfate and 1-ethylimidazolium tetrafluoroborate.

  • Temperature: 110–132°C

  • Time: 5.5 hours

  • Yield: 97.8%

Mechanistic Insights:
The reaction proceeds via protonation of the carbonyl groups, followed by nucleophilic attack by ethylene glycol. The ionic liquids act as dual acid catalysts and green solvents, enhancing reaction efficiency and reducing side products.

Purification:
The crude product is recrystallized from petroleum ether or diethyl ether to achieve >99% purity.

Introduction of the Hydroxy Group

The hydroxyl group at position 8 of the spirocyclic system is introduced through controlled reduction or hydrolysis.

Selective Reduction of the Ketone

1,4-Dioxaspiro[4.5]decan-8-one undergoes reduction using sodium borohydride (NaBH₄) in methanol at 0°C. This stereoselective reaction yields 8-hydroxy-1,4-dioxaspiro[4.5]decane as a racemic mixture.

Optimization Notes:

  • Temperature Control: Maintaining temperatures below 5°C prevents over-reduction or ring-opening side reactions.

  • Yield: 85–90%.

Alternative Hydrolysis Routes

In industrial settings, acid-catalyzed hydrolysis of protected intermediates (e.g., acetals) offers scalability. For example, treatment with dilute HCl in tetrahydrofuran (THF) at 50°C selectively cleaves the ketal group without disrupting the spirocyclic framework.

Functionalization with the Benzonitrile Group

The benzonitrile moiety is introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution

8-Hydroxy-1,4-dioxaspiro[4.5]decane reacts with 4-fluorobenzonitrile in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 120°C.

Reaction Parameters:

  • Molar Ratio: 1:1.2 (spirocyclic diol to 4-fluorobenzonitrile)

  • Time: 12–16 hours

  • Yield: 70–75%

Limitations:
Competing elimination reactions may occur, necessitating rigorous moisture control.

Palladium-Catalyzed Cyanation

A more efficient method employs Suzuki-Miyaura coupling using 8-bromo-1,4-dioxaspiro[4.5]decane and potassium cyanide (KCN) in the presence of Pd(PPh₃)₄.

Conditions:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (2 mol%)

  • Solvent: Ethanol/water (4:1)

  • Temperature: 80°C

  • Yield: 82%

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Recent advances utilize continuous flow reactors to enhance the scalability of the spirocyclic core synthesis. Key benefits include:

  • Improved Heat Transfer: Mitigates exothermic side reactions during ketalization.

  • Residence Time: 30 minutes at 130°C, achieving 95% conversion.

Green Chemistry Approaches

Solvent-free mechanochemical methods using ball milling have been explored for the cyanation step, reducing waste and energy consumption.

Analytical Characterization and Quality Control

Critical quality attributes are verified using:

  • NMR Spectroscopy: Confirms spirocyclic structure and substitution patterns.

  • HPLC Purity: ≥99.5% purity required for pharmaceutical applications.

Table 1: Summary of Key Reaction Parameters

StepReagents/ConditionsYieldPurity
Spirocyclic CoreIonic liquids, 132°C, 5.5 h97.8%>99%
Hydroxy IntroductionNaBH₄, MeOH, 0°C85–90%98%
Benzonitrile AdditionPd(PPh₃)₄, KCN, 80°C82%99.5%

Chemical Reactions Analysis

Types of Reactions

4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The benzonitrile group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-(8-oxo-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile.

    Reduction: Formation of 4-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzylamine.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The hydroxy group may form hydrogen bonds with biological molecules, while the benzonitrile group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Notable Properties
Target Compound C₁₄H₁₅NO₃ 245.28 g/mol 8-OH, benzonitrile High polarity, H-bond donor/acceptor
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde (CAS: 79421-40-2) C₁₄H₁₇NO₃ 247.29 g/mol 8-aza, benzaldehyde Aldehyde reactivity, lower polarity
8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile (CAS: 916159-85-8) C₁₃H₁₉NO₂ 221.30 g/mol Cyclopropylmethyl, nitrile Hydrophobicity (XLogP3: 1.9)
8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane C₁₃H₁₃FN₂O₄ 296.26 g/mol 8-aza, nitro, fluoro Electron-withdrawing groups, potential phototoxicity
Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate (CAS: 189509-22-6) C₁₂H₂₀O₅ 244.28 g/mol 8-OH, ethyl ester Ester hydrolysis susceptibility

Physicochemical and Spectroscopic Data

  • NMR Trends :
    • The target compound’s 8-OH proton would resonate near δ 2–3 ppm (broad singlet), distinct from the methylene protons in Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate (δ 4.1–4.3 ppm for ester OCH₂) .
    • Aromatic protons in benzonitrile (δ 7.5–8.0 ppm) differ from benzaldehyde’s aldehyde proton (δ 9.8–10.2 ppm) .
  • IR Spectroscopy :
    • The nitrile group (C≡N) in the target compound shows a sharp peak near 2230 cm⁻¹, absent in ester or aldehyde analogs .

Biological Activity

4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile is a compound characterized by a unique spirocyclic structure, which has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N1O3C_{15}H_{15}N_{1}O_{3}, with a molecular weight of approximately 259.30 g/mol. The compound features a benzonitrile group attached to a spirocyclic dioxaspirodecane ring system with a hydroxy substituent, contributing to its chemical reactivity and biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.
  • Aromatic Interactions : The benzonitrile moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially modulating enzyme activity or receptor function.

Biological Activity Overview

Research has indicated several areas where this compound exhibits notable biological activity:

Antimicrobial Activity

Studies have suggested that compounds similar to this compound possess antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi, indicating potential as antimicrobial agents.

Anticancer Properties

Preliminary studies indicate that this compound may exhibit anticancer activity. Research into related spirocyclic compounds has demonstrated their ability to inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of specific enzymes

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various analogs of this compound and evaluated their effects on human cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability and induced apoptosis through caspase activation pathways. This highlights the potential for developing new anticancer therapeutics based on this scaffold.

Q & A

Q. What are the recommended synthetic routes for 4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile, and how can reaction conditions be optimized?

Answer: Synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. For spirocyclic analogs, key steps include:

  • Cyclocondensation : Use of diols or diketones with aldehydes/ketones under acidic conditions to form the spiro ring (e.g., BF₃·OEt₂ as a catalyst) .
  • Substitution Reactions : Introducing the benzonitrile group via nucleophilic substitution or cross-coupling reactions.
  • Optimization : Adjust solvent polarity (e.g., CH₂Cl₂ for low-temperature reactions), catalyst loadings, and stoichiometric ratios. Kinetic studies (e.g., monitoring via TLC or HPLC) can identify rate-limiting steps .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks. The spirocyclic oxygen and nitrile groups produce distinct deshielding effects (e.g., nitrile C≡N stretch at ~2200–2250 cm⁻¹ in IR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : For structural elucidation, SHELX programs (e.g., SHELXL) refine crystallographic data to resolve bond angles and stereochemistry .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

Answer: Density Functional Theory (DFT) calculates:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., hydroxyl group as a hydrogen-bond donor).
  • Transition State Modeling : Simulate reaction pathways (e.g., oxidation of the hydroxyl group to a ketone).
  • Solvent Effects : Polarizable Continuum Models (PCM) predict solvation energies to optimize solvent selection .

Q. What strategies resolve contradictions in biological activity data (e.g., IC₅₀ variability across studies)?

Answer:

  • Dose-Response Replication : Validate assays under standardized conditions (e.g., cell line passage number, serum-free media).
  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., ethyl ester vs. benzonitrile derivatives) to isolate functional group contributions .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends. For example, spirocyclic compounds show IC₅₀ variability due to stereoelectronic effects on target binding .

Q. How does the spirocyclic framework influence the compound’s pharmacokinetic properties?

Answer:

  • Lipophilicity : The dioxaspiro ring increases logP, enhancing membrane permeability but potentially reducing aqueous solubility.
  • Metabolic Stability : The rigid spiro structure resists cytochrome P450 oxidation, prolonging half-life.
  • In Silico ADME Models : Tools like SwissADME predict absorption and toxicity profiles .

Methodological Guidance

Q. Designing experiments to evaluate antioxidant activity: What assays and controls are critical?

Answer:

  • DPPH/ABTS Radical Scavenging : Measure absorbance decay at 517 nm (DPPH) or 734 nm (ABTS). Include ascorbic acid as a positive control.
  • Cellular Oxidative Stress Models : Use H₂O₂-induced ROS in neuronal cells (e.g., SH-SY5Y), with N-acetylcysteine as a control .
  • Data Normalization : Express activity as % inhibition relative to baseline ROS levels.

Q. What crystallographic refinements are needed for high-resolution structural analysis?

Answer:

  • Twinning Analysis : Use SHELXD/SHELXE to deconvolute twinned data if crystal quality is poor.
  • Hydrogen Bond Networks : Refine using SHELXL’s restraints for O–H···N≡C interactions .

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